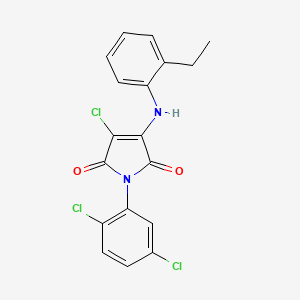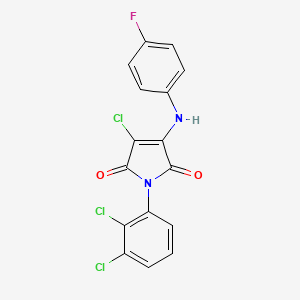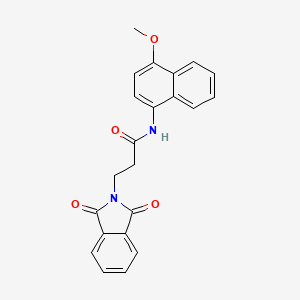
3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione
描述
3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with chloro, dichlorophenyl, and ethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of chloro and dichlorophenyl groups can be done via electrophilic aromatic substitution reactions.
Amidation: The final step involves the reaction of the intermediate with 2-ethylphenylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Pathways: Affecting signaling pathways and gene expression to exert its effects.
相似化合物的比较
Similar Compounds
- 3-chloro-1-(2,5-dichlorophenyl)-4-((2-methylphenyl)amino)-1H-pyrrole-2,5-dione
- 3-chloro-1-(2,5-dichlorophenyl)-4-((2-propylphenyl)amino)-1H-pyrrole-2,5-dione
Uniqueness
3-chloro-1-(2,5-dichlorophenyl)-4-((2-ethylphenyl)amino)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group in the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3-chloro-1-(2,5-dichlorophenyl)-4-(2-ethylanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-2-10-5-3-4-6-13(10)22-16-15(21)17(24)23(18(16)25)14-9-11(19)7-8-12(14)20/h3-9,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBTVYFRUSIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-dichlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3472286.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472299.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2,4-dimethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472308.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472314.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472324.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472332.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472339.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,5-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3472347.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(2-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3472353.png)
![ethyl 4-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3472364.png)
![3-chloro-4-[(3-chlorophenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3472372.png)


![methyl 3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3472391.png)
